Product packaging for Biotin-IETD-FMK(Cat. No.:)

Biotin-IETD-FMK

Cat. No.: B1574933
M. Wt: 746.8494
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Caspase Inhibitors in Cellular Regulation Studies

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death, or apoptosis. scbt.com They exist within the cell as inactive zymogens and, upon receiving specific signals, undergo a proteolytic cascade that leads to the systematic disassembly of the cell. Beyond their well-established role in apoptosis, caspases are also involved in other vital cellular processes such as inflammation and cell differentiation. scbt.com

The study of these pathways has been greatly advanced by the development of specific caspase inhibitors. These inhibitors are crucial tools that allow researchers to modulate or halt caspase activity, thereby enabling the detailed exploration of the signaling cascades that govern cell fate. scbt.com By selectively blocking the function of individual caspases, scientists can dissect the specific roles these enzymes play in both normal cellular regulation and in pathological conditions arising from the dysregulation of apoptosis. scbt.com

Historical Development and Utility of Biotinylated Peptidyl Fluoromethyl Ketones (FMKs) in Apoptosis Research

The development of peptidyl fluoromethyl ketones (FMKs) marked a significant step forward in the study of cysteine proteases like caspases. mdpi.com These compounds are designed with a peptide sequence that mimics the natural substrate of a target caspase, directing the inhibitor to the enzyme's active site. researchgate.net The fluoromethyl ketone (FMK) moiety is an electrophilic group that forms a stable, irreversible covalent bond with the cysteine residue in the caspase's active site, effectively inactivating the enzyme. bio-techne.com The addition of a benzyloxycarbonyl (Z) group at the N-terminus often enhances cell permeability, allowing these inhibitors to be used in living cells. bio-techne.com

To further enhance their utility as research probes, these inhibitors have been conjugated with reporter tags, most notably biotin (B1667282). The biotin tag does not interfere with the inhibitory action of the FMK but provides a powerful handle for the detection and isolation of active caspases. caymanchem.comscbt.com This is because biotin has an exceptionally high affinity for avidin (B1170675) and streptavidin, which can be conjugated to reporter enzymes, fluorophores, or solid supports like agarose (B213101) beads. nih.govresearchgate.net

This biotinylation strategy allows for the specific capture of active caspases from complex cell lysates for subsequent analysis by methods such as Western blotting. nih.govresearchgate.net Biotinylated pan-caspase inhibitors, such as Biotin-VAD-FMK, which targets a broad range of caspases, have been widely used to label and identify active caspases in apoptotic cells. scbt.commedchemexpress.com The IETD peptide sequence (isoleucine-glutamic acid-threonine-aspartic acid) is recognized as a selective substrate for caspase-8. thermofisher.com Consequently, Biotin-IETD-FMK was developed as a specific affinity probe to selectively target and study the activity of this key initiator caspase. advancedchemtech.com

Chemical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₅₁FN₆O₁₁S
Molecular Weight 746.84 g/mol
Sequence Biotin-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK

Data sourced from Advanced ChemTech. advancedchemtech.com

Properties

Molecular Formula

C32H51FN6O11S

Molecular Weight

746.8494

Purity

95/98%

Origin of Product

United States

Molecular Mechanism of Action of Biotin Ietd Fmk in Enzyme Inhibition

Irreversible Covalent Adduction to Active Site Cysteine Residues

The primary mechanism of inhibition by Biotin-IETD-FMK is the formation of an irreversible covalent bond with a critical cysteine residue within the active site of caspase-8. Caspases are a family of cysteine-aspartic proteases, meaning they utilize a cysteine residue for their catalytic activity. nih.gov The fluoromethyl ketone (FMK) group at the C-terminus of the IETD peptide acts as a "warhead" that covalently modifies this active site cysteine. aacrjournals.org This adduction permanently inactivates the enzyme, preventing it from cleaving its natural substrates and halting the progression of the apoptotic cascade initiated by caspase-8. This irreversible nature of the inhibition is a key feature, allowing for the stable labeling of active caspases. medchemexpress.com

Role of the Fluoromethyl Ketone (FMK) Moiety in Protease Trapping

The fluoromethyl ketone (FMK) moiety is an electrophilic group that is highly reactive towards nucleophiles, such as the thiol group of the active site cysteine in caspases. aacrjournals.org The presence of the fluorine atom increases the electrophilicity of the ketone, making it a potent trapping agent for the protease. aacrjournals.org Once the IETD peptide sequence has guided the inhibitor to the active site of caspase-8, the FMK group reacts with the cysteine residue to form a stable thioether bond. aacrjournals.org This "protease trapping" is highly efficient and is a common strategy in the design of irreversible protease inhibitors. The stability of this covalent bond is crucial for downstream applications, such as the isolation and identification of the inhibited enzyme.

The Biotin (B1667282) Conjugation for Affinity-Based Detection and Isolation

The conjugation of biotin to the IETD-FMK inhibitor provides a powerful handle for the detection and isolation of the target caspase. Biotin has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. nih.gov This strong and specific interaction can be exploited in various biochemical techniques.

Once this compound has formed a covalent bond with active caspase-8, the biotin tag allows for the selective capture of the inhibitor-enzyme complex using streptavidin-coated beads or surfaces. nih.govmolbiolcell.org This process, known as a pull-down assay, enables the enrichment of active caspases from complex cellular lysates. molbiolcell.orgresearchgate.netfishersci.co.uk The isolated complexes can then be analyzed by methods such as Western blotting to confirm the presence and identity of the captured caspase. nih.govmolbiolcell.org This affinity-based approach is invaluable for studying the activation of specific caspases during apoptosis. nih.govmolbiolcell.orgresearchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameKey FeaturePrimary TargetInhibition MechanismApplication
This compound IETD peptide sequence, Biotin tagCaspase-8Irreversible covalent adductionAffinity labeling, pull-down assays, Western blotting
Z-IETD-FMKIETD peptide sequence, Z-groupCaspase-8Irreversible covalent adductionIn situ caspase-8 inhibition
Biotin-VAD-FMKVAD peptide sequence, Biotin tagPan-caspaseIrreversible covalent adductionBroad-spectrum caspase affinity labeling
Z-VAD-FMKVAD peptide sequence, Z-groupPan-caspaseIrreversible covalent adductionBroad-spectrum in situ caspase inhibition

Enzymatic Specificity and Selectivity Profile of Biotin Ietd Fmk

Primary Targeting and Inhibitory Efficacy Against Caspase-8

The primary target of Biotin-IETD-FMK is Caspase-8, an initiator caspase that plays a crucial role in the extrinsic pathway of apoptosis. The tetrapeptide sequence "IETD" is preferentially recognized by caspase-8. selleckchem.comsanbio.nl This specificity is derived from the natural substrate preference of caspase-8, which cleaves proteins after this particular amino acid sequence. The FMK group on this compound forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to its powerful and irreversible inhibition. selleckchem.comsanbio.nl

The inhibitory potency of the IETD-FMK scaffold against caspase-8 has been demonstrated in various studies. For its non-biotinylated counterpart, Z-IETD-FMK, a 50% inhibitory concentration (IC50) of 0.46 μM has been reported for the proapoptotic effect of TNFα, which is mediated by caspase-8. medchemexpress.com Another study reported an IC50 value of 350 nM for Z-IETD-FMK against caspase-8. researchgate.net This strong and specific inhibition makes IETD-based inhibitors valuable tools for studying the function of caspase-8 in apoptotic signaling. arvojournals.orgoncotarget.comnih.gov

Table 1: Inhibitory Potency of IETD-Based Inhibitors Against Caspase-8

InhibitorTargetInhibitory Concentration (IC50)Reference
Z-IETD-FMKCaspase-80.46 μM (inhibition of TNFα proapoptotic effect) medchemexpress.com
Z-IETD-FMKCaspase-8350 nM researchgate.net
Ac-DEVD-CHOCaspase-8Ki: 0.92 nM selleckchem.com
Q-VD-OphCaspase-825 nM - 400 nM selleckchem.com

Cross-Reactivity and Interactions with Other Initiator Caspases (e.g., Caspase-2, Caspase-9)

While this compound is highly selective for caspase-8, the potential for cross-reactivity with other initiator caspases, such as caspase-2 and caspase-9, is an important consideration. Research on the related inhibitor Z-IETD-FMK indicates a degree of interaction with other caspases, although generally with lower affinity compared to caspase-8.

Studies have shown that Z-IETD-FMK is ineffective in preventing cisplatin-induced hearing loss, a process in which caspase-9 is activated, suggesting a lack of significant in vivo inhibition of caspase-9 by this inhibitor. aacrjournals.org In experiments on G503-induced apoptosis in SGC7901 cells, the caspase-8 inhibitor Z-IETD-FMK did not inhibit the activation of caspase-9. researchgate.net However, another study reported an IC50 value of 3.7 μM for Z-IETD-FMK against caspase-9, indicating some level of inhibition at higher concentrations. researchgate.net

Regarding caspase-2, information on direct inhibition by IETD-based inhibitors is less prevalent. For comparison, the pan-caspase inhibitor Biotin-VAD-FMK is used to detect active caspases, including caspase-2. medchemexpress.com The weak inhibition of caspase-2 by the caspase-3 inhibitor Ac-DEVD-CHO (Ki of 60 nM for caspase-9) further highlights the differential selectivity of various peptide-based inhibitors. selleckchem.comselleckchem.com

Table 2: Cross-Reactivity of IETD-Based and Other Caspase Inhibitors with Initiator Caspases

InhibitorTarget CaspaseInhibitory Concentration (IC50/Ki)Reference
Z-IETD-FMKCaspase-93.7 μM (IC50) researchgate.net
Ac-DEVD-CHOCaspase-960 nM (Ki) selleckchem.com
Q-VD-OphCaspase-925 nM - 400 nM (IC50) selleckchem.com

Considerations for Effector Caspase Engagement (e.g., Caspase-3, Caspase-7)

Effector caspases, such as caspase-3 and caspase-7, are responsible for the execution phase of apoptosis. The selectivity of this compound against these downstream caspases is crucial for its use as a specific probe for caspase-8 activity.

Studies have shown that Z-IETD-FMK only partially inhibits the cleavage of caspase-3. medchemexpress.comarvojournals.org This suggests that while it primarily targets the upstream caspase-8, there might be some downstream effects, or that other apoptotic pathways not initiated by caspase-8 are also active. The pan-caspase inhibitor Z-VAD-FMK, in contrast, shows broader activity, inhibiting caspase processing and apoptosis induction in tumor cells with IC50 values ranging from 0.0015 to 5.8 mM. adooq.com For comparison, the specific caspase-3 inhibitor Ac-DEVD-CHO exhibits high potency against caspase-3 (Ki of 0.2 nM) and caspase-7 (Ki of 0.3 nM). selleckchem.com

Table 3: Engagement of IETD-Based and Other Inhibitors with Effector Caspases

InhibitorTarget CaspaseEffectReference
Z-IETD-FMKCaspase-3Partial inhibition of cleavage medchemexpress.comarvojournals.org
Ac-DEVD-CHOCaspase-3Ki: 0.2 nM selleckchem.com
Ac-DEVD-CHOCaspase-7Ki: 0.3 nM selleckchem.com
Z-VAD-FMKMultiple CaspasesIC50: 0.0015 - 5.8 mM adooq.com

Discrimination from Non-Caspase Cysteine Proteases (e.g., Cathepsins)

A key aspect of a specific enzyme inhibitor is its ability to discriminate against other related enzymes. In the context of this compound, this includes non-caspase cysteine proteases like cathepsins, which can have overlapping substrate specificities.

Applications of Biotin Ietd Fmk in Dissecting Cellular and Molecular Processes

Investigation of Programmed Cell Death Pathways

Programmed cell death is a crucial process for tissue development and homeostasis. Biotin-IETD-FMK is instrumental in studying two major forms of this process: apoptosis and necroptosis.

Apoptosis, or programmed cell death, is a highly regulated process that eliminates damaged or unwanted cells. A key family of enzymes in this process is the caspases. This compound is a derivative of Z-IETD-FMK, a potent and selective inhibitor of caspase-8. invivogen.combdbiosciences.comselleckchem.com The "IETD" tetrapeptide sequence is preferentially recognized by caspase-8. sanbio.nl The addition of a biotin (B1667282) molecule to this inhibitor allows for its use as an affinity probe to detect and isolate active caspases. caymanchem.comscbt.com

In research, the non-biotinylated form, Z-IETD-FMK, has been shown to block apoptosis induced by various stimuli. For instance, in Jurkat T-cells, Z-IETD-FMK effectively reduced apoptosis induced by camptothecin. bdbiosciences.com Similarly, it prevents the execution of apoptosis in retinal cells exposed to different apoptotic stimuli. selleckchem.commedchemexpress.com This inhibitory function is crucial for studying the events downstream of caspase-8 activation. bdbiosciences.com

The biotinylated version, this compound, is used as an activity-based probe to specifically label and pull down active caspase-8. This has been demonstrated in studies where it was used to immunoprecipitate processed caspase-8 fragments, confirming the activation of this enzyme in apoptotic signaling. nih.gov

Table 1: Research Findings on the Role of IETD-FMK Analogs in Apoptosis

Cell LineApoptotic StimulusInhibitor UsedObserved Effect
Jurkat T-cellsCamptothecinZ-IETD-FMKReduced apoptosis to control levels. bdbiosciences.com
Retinal cellsVarious apoptotic stimuliZ-IETD-FMKPrevented the execution of apoptosis. selleckchem.commedchemexpress.com
Neuroblastoma (NB) cellsTRAILZ-IETD-FMKAlmost completely inhibited TRAIL-induced apoptosis. aacrjournals.org
L929sA cellsTNFThis compoundUsed to confirm caspase-8 activation by immunoprecipitating processed fragments. nih.gov

Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is independent of caspases. researchgate.net It is often initiated when caspase-8 is inhibited. invivogen.comnih.gov The key players in this pathway are Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. nih.govnih.gov

The use of caspase inhibitors like Z-IETD-FMK is essential for inducing necroptosis in experimental models. invivogen.com By blocking caspase-8, Z-IETD-FMK allows for the activation of the necroptotic pathway upon stimulation of death receptors like the TNF receptor. invivogen.comnih.gov This has been instrumental in studying the formation of the "necrosome," a protein complex containing RIPK1 and RIPK3 that drives necroptosis. nih.gov

For example, in L929sA cells, the inhibition of caspase-8 by Z-IETD-FMK was necessary to shift the cellular response to TNF from apoptosis to necroptosis. nih.gov This highlights the critical role of caspase-8 as a switch between these two cell death pathways.

Table 2: Key Findings in Necroptosis Research Using Caspase-8 Inhibition

Cell TypeStimulusInhibitorKey Finding
L929sA cellsTNFZ-IETD-FMKBlockade of caspase-8 is necessary for the induction of necroptosis upon death receptor engagement. invivogen.comnih.gov
HT-29 cellsTNF-α, Smac mimeticz-VAD-fmk (pan-caspase inhibitor)Induction of necroptosis, which can be inhibited by necrosulfonamide (B1662192) (NSA). researchgate.net
PANC-1 cellsElectrochemotherapy (ECT)z-VAD-fmkInhibition of caspases did not prevent cell death, suggesting a necroptotic mechanism. researchgate.net

Role in Apoptosis Induction and Inhibition Studies

Analysis of Cell Signaling Networks and Regulatory Cascades

This compound and its analogs are not only used to study cell death but also to dissect the complex signaling networks that regulate cellular processes. Caspase-8 is not just an executioner of apoptosis; it also plays a role in other signaling pathways, including those involved in T-cell activation and inflammation. selleckchem.com

In T-cells, caspase-8 activation following T-cell receptor (TCR) stimulation is necessary for initiating cell cycling, not cell death. nih.gov The use of biotinylated caspase inhibitors like Biotin-VAD-FMK (a pan-caspase inhibitor) has allowed researchers to isolate and identify proteins that associate with active caspases during T-cell activation. nih.gov These studies have shown that caspase-8 and its regulator c-FLIPL are found in lipid rafts, specialized membrane microdomains, along with adaptors for the NF-κB signaling pathway. nih.gov This demonstrates a non-apoptotic role for caspase-8 in T-cell signaling.

Furthermore, inhibition of caspase-8 with Z-IETD-FMK has been shown to affect the production of cytokines and the NF-κB response in T-cells, further highlighting its role in regulating immune responses. selleckchem.com

Modulation of Cellular Responses in Experimental Models

By inhibiting or labeling active caspase-8, this compound and related compounds allow researchers to modulate and observe cellular responses in various experimental models.

The ability to inhibit caspase-8 with Z-IETD-FMK provides a powerful tool to manipulate the type of cell death a cell undergoes. As discussed, it can shift the balance from apoptosis to necroptosis. nih.gov This is crucial for understanding the conditions under which different cell death programs are activated and how they contribute to various physiological and pathological processes. For instance, understanding the switch between apoptosis and necroptosis is important in the context of viral infections, where viruses may inhibit caspases to prevent apoptosis, inadvertently triggering necroptosis. researchgate.net

The role of caspase-8 extends beyond cell death to include the regulation of cell proliferation. In T-cells, Z-IETD-FMK has been found to be immunosuppressive by inhibiting T-cell proliferation induced by mitogens and IL-2. medchemexpress.comclinisciences.com This suggests that caspase-8 activity is required for T-cell proliferation.

Studies on corneal epithelial cells have also shown that overexpression of certain proteins can alter the cell cycle profile, and the use of pan-caspase inhibitors like Z-VAD-FMK can help determine if these effects are caspase-dependent. arvojournals.org While direct studies on the effect of this compound on the cell cycle are less common, the known role of its target, caspase-8, in proliferation suggests it is a valuable tool for such investigations. bdj.co.jp For example, apigenin, a natural compound, was found to induce apoptosis and inhibit cell proliferation in breast cancer cells through caspase-dependent mechanisms, which could be confirmed using caspase inhibitors. spandidos-publications.com

Elucidation of Specific Biological Pathways Using Biotin Ietd Fmk

Caspase Cascade Activation and Propagation Dynamics

The process of apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. rndsystems.com These enzymes exist as inactive zymogens and are activated in a hierarchical cascade. rndsystems.comagscientific.com Biotin-IETD-FMK is instrumental in studying the dynamics of this cascade, particularly the role of the initiator caspase-8.

Initiator caspases, such as caspase-8 and caspase-9, are activated at the beginning of the apoptotic process. agscientific.com Once active, they proteolytically cleave and activate downstream effector caspases, including caspase-3 and caspase-7. agscientific.com These effector caspases are responsible for cleaving a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. agscientific.com

The specificity of the IETD sequence for caspase-8 allows researchers to use this compound to precisely determine the point of caspase-8 activation within the broader cascade. sanbio.nl For example, by using this probe to immunoprecipitate active caspase-8, scientists can confirm its activation in response to specific stimuli. nih.gov This technique was employed to demonstrate that in a genetic model of RIPK1-dependent apoptosis, the absence of the RIPK1 intermediate domain facilitates the formation of a complex that activates caspase-8. nih.gov Furthermore, studying the downstream effects following caspase-8 inhibition or capture helps to map the sequence of caspase activation. Research using the related inhibitor IETD-FMK has shown that the activation of caspase-9 can be partially dependent on the prior activation of caspase-8, illustrating the crosstalk and propagation dynamics between different branches of the caspase cascade. aai.org

CaspaseTypePrimary Activation PathwayKey Role
Caspase-8InitiatorExtrinsic (Death Receptor)Activates effector caspases and cleaves Bid, linking to the intrinsic pathway. agscientific.commedchemexpress.com
Caspase-9InitiatorIntrinsic (Mitochondrial)Activated in the apoptosome; activates effector caspases. agscientific.com
Caspase-3EffectorActivated by Initiator CaspasesCleaves key cellular substrates (e.g., PARP, lamins) to execute apoptosis. agscientific.com
Caspase-7EffectorActivated by Initiator CaspasesExecutes apoptosis by cleaving cellular substrates. agscientific.com

Death Receptor-Mediated Signaling Pathways (e.g., TNF-α, TRAIL)

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) and TNF-related apoptosis-inducing ligand (TRAIL), to their corresponding cell surface receptors. agscientific.comashpublications.org This ligand-receptor interaction triggers the formation of a death-inducing signaling complex (DISC), which recruits and activates pro-caspase-8. ashpublications.orgnih.gov

This compound serves as a crucial tool for confirming the activation of caspase-8 within these pathways. Studies have utilized this probe to affinity label and pull down active caspase-8, verifying its role in TNF-induced cell death models. nih.gov For instance, research on the protein RIPK1, a key modulator of TNF signaling, used this compound to show that specific structural changes in RIPK1 lead to the formation of a caspase-8 activating complex. nih.gov

In the context of TRAIL-induced apoptosis, the non-biotinylated inhibitor Z-IETD-FMK has been shown to completely block cell death in various cancer cell lines, confirming that caspase-8 is the essential apical caspase in this pathway. nih.govoncotarget.com By using biotinylated TRAIL to precipitate the DISC, researchers can analyze the complex's composition. molbiolcell.org Complementarily, using this compound allows for the precipitation of active caspase-8 to identify the proteins it associates with during the signaling process, providing a more dynamic view of the pathway.

Ligand/StimulusCell TypeFinding with IETD-FMK (Inhibitor or Probe)Reference
TNF-αL929sA fibroblastsThis compound was used as an activity-based probe to confirm caspase-8 activation in a model of RIPK1-dependent apoptosis. nih.gov
TRAILTrkAIII SH-SY5Y neuroblastoma cellsThe caspase-8 inhibitor Z-IETD-FMK abrogated TRAIL-induced apoptosis, confirming the extrinsic pathway's dependence on caspase-8. nih.gov
TNF-α + CycloheximideU937 myelomonocyte cellsThe caspase-8 inhibitor IETD-FMK blocked apoptotic nuclear damage, demonstrating a critical role for caspase-8. aai.org
Silibinin + TRAILA549 lung cancer cellsThe caspase-8 inhibitor Z-IETD-FMK completely inhibited apoptosis, indicating caspase-8 activation is a key step in the synergistic effect. oncotarget.com

Mitochondrial Outer Membrane Permeabilization (MOMP) and Intrinsic Apoptosis Pathway

The extrinsic and intrinsic (mitochondrial) apoptosis pathways are interconnected, with caspase-8 often acting as the critical link. medchemexpress.com Upon activation in the DISC, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. medchemexpress.comrupress.org tBid then translocates to the mitochondria, where it induces Mitochondrial Outer Membrane Permeabilization (MOMP). medchemexpress.commolbiolcell.org This event leads to the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. molbiolcell.orgpromega.com Cytochrome c then participates in the formation of the apoptosome, a complex that activates the initiator caspase-9, thereby propagating the apoptotic signal via the intrinsic pathway. agscientific.compromega.com

The use of this compound and its inhibitor counterpart is vital for dissecting this crosstalk. By inhibiting caspase-8 with Z-IETD-FMK, researchers can determine whether subsequent mitochondrial events are dependent on its activity. For example, in a study involving TRAIL-induced apoptosis, the use of Z-IETD-FMK prevented the loss of mitochondrial membrane potential, demonstrating that caspase-8 activation is an upstream event that precedes mitochondrial involvement in that specific model. oncotarget.com Similarly, IETD-FMK was shown to partially block the activation of caspase-9 following TNF stimulation, suggesting a direct link where caspase-8 activity contributes to the activation of the mitochondrial pathway. aai.org The application of this compound allows for the definitive identification of active caspase-8, confirming its place at the apex of the cascade before the signal is transmitted to the mitochondria.

EventDescriptionRole of Caspase-8
Death Receptor LigationBinding of ligands like TNF-α or TRAIL to their receptors. agscientific.comRecruited to the DISC and activated. ashpublications.org
Bid CleavageActive caspase-8 cleaves the protein Bid into tBid. medchemexpress.comrupress.orgThis is a primary mechanism linking the two pathways.
MOMPtBid translocates to the mitochondria, inducing outer membrane permeabilization. medchemexpress.comIndirectly triggers MOMP via tBid.
Cytochrome c ReleasePro-apoptotic factors are released from the mitochondria into the cytosol. promega.comCaspase-8 activity leads to the conditions necessary for release.
Apoptosome FormationCytochrome c, Apaf-1, and pro-caspase-9 assemble. promega.comLeads to the activation of caspase-9, amplifying the apoptotic signal initiated by caspase-8.

Interplay with Inflammatory Signaling Pathways (e.g., NF-κB)

Beyond its well-established role in apoptosis, caspase-8 is emerging as a key player in inflammatory signaling, particularly in the activation of the transcription factor NF-κB and the inflammasome complex. nih.govaai.org this compound is a valuable tool for investigating these non-apoptotic functions.

In T cells, caspase activity has been found to be necessary for proliferation and for optimal activation of NF-κB following T-cell receptor (TCR) ligation. nih.gov Studies using the related pan-caspase probe Biotin-VAD-FMK have shown that active caspases associate with NF-κB pathway adaptors such as CARMA1, MALT1, and Bcl-10 within specialized membrane domains known as lipid rafts. nih.gov The use of this compound would allow for the specific confirmation that active caspase-8 is part of this signaling hub that connects TCR stimulation to NF-κB activation.

Furthermore, caspase-8 and its adaptor FADD are implicated in the activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. aai.orgnih.gov Research has demonstrated that caspase-8 can directly cleave and activate pro-caspase-1. nih.gov The inhibitor form, Ac-IETD-fmk, was shown to significantly reduce the secretion of mature IL-1β and IL-18 in macrophages, confirming that caspase-8 activity is required for full inflammasome activation. nih.gov However, the relationship is complex, as other studies have shown that inhibiting caspases does not block TNF-α-induced NF-κB activation, suggesting that under some conditions, these pathways can operate independently. asm.org

PathwayRole of Caspase-8Experimental Evidence using IETD-FMK or related probes
NF-κB Activation in T cellsRequired for optimal NF-κB signaling and proliferation post-TCR ligation. nih.govThe inhibitor IETD-fmk reduces IL-2 production and proliferation; Biotin-VAD-fmk precipitates active caspases with NF-κB adaptors. nih.gov
NLRP3 Inflammasome ActivationPrimes and activates the inflammasome, partly by directly cleaving pro-caspase-1. nih.govThe inhibitor Ac-IETD-fmk reduces LPS+ATP-induced IL-1β and IL-18 secretion in macrophages. nih.gov
TNF-α Induced NecrosisInhibition of caspase-8 can switch cell death from apoptosis to necrosis without blocking NF-κB. asm.orgThe pan-caspase inhibitor z-VAD-fmk did not inhibit NF-κB activation by TNF-α. asm.org

Methodological Utility and Experimental Design Considerations for Biotin Ietd Fmk

Active Caspase Profiling and Identification Techniques

The unique structure of Biotin-IETD-FMK makes it an invaluable tool for identifying and profiling active caspases, particularly caspase-8, within a complex biological sample. merckmillipore.comgoogle.com This is achieved through affinity labeling, where the biotinylated inhibitor covalently binds to the active enzyme. nih.gov

In Vitro and Ex Vivo Affinity Labeling Methodologies

In both in vitro and ex vivo settings, this compound is used to label active caspases in cell lysates or tissue extracts. merckmillipore.comaacrjournals.org The general procedure involves incubating the biological sample with this compound, allowing the inhibitor to bind to any active caspase-8 present. nih.gov This creates a stable, biotin-tagged caspase complex.

For instance, in studies of T cell apoptosis, cell lysates are incubated with Biotin-VAD-FMK, a pan-caspase inhibitor with a similar mechanism, to label all active caspases. aai.orgnih.gov The same principle applies to the more specific this compound for targeting caspase-8. This technique allows researchers to distinguish between the inactive pro-enzyme form of the caspase and its proteolytically active state. aai.org

Detection and Quantification via Streptavidin-Based Assays (e.g., Western Blotting, ELISA)

Following affinity labeling, the biotin-tagged caspases can be detected and quantified using a variety of streptavidin-based assays. thermofisher.comantibody-creativebiolabs.com The extremely high affinity of biotin (B1667282) for streptavidin (or avidin) is leveraged in these techniques. antibody-creativebiolabs.comnih.gov

Western Blotting: After labeling, the proteins in the cell lysate are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with streptavidin conjugated to an enzyme (like horseradish peroxidase, HRP) or a fluorescent dye. aacrjournals.orgthermofisher.com This allows for the visualization of a band corresponding to the molecular weight of the active caspase-8 subunit bound to this compound. aacrjournals.org This method provides information on the presence and size of the active caspase. nih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA-based approach can be used for a more quantitative measurement. In a typical setup, a plate is coated with a capture antibody specific for caspase-8. The cell lysate containing the biotin-labeled caspase is then added. Finally, streptavidin-HRP is used for detection, and the resulting signal is proportional to the amount of active caspase-8 in the sample. antibody-creativebiolabs.combio-rad-antibodies.com Alternatively, streptavidin-coated plates can be used to capture the biotinylated caspase, which is then detected with a caspase-8 specific antibody. nih.gov

AssayPrincipleInformation GainedKey Reagents
Western BlottingSeparation of proteins by size, followed by detection of biotinylated caspases with enzyme-conjugated streptavidin. aacrjournals.orgPresence, apparent molecular weight, and relative abundance of active caspase-8. aacrjournals.orgnih.govThis compound, SDS-PAGE gel, PVDF or nitrocellulose membrane, Streptavidin-HRP, chemiluminescent substrate. aacrjournals.org
ELISACapture of biotinylated caspases on an antibody- or streptavidin-coated plate, followed by colorimetric or fluorometric detection. antibody-creativebiolabs.combio-rad-antibodies.comQuantification of active caspase-8 levels in a sample. merckmillipore.comThis compound, microtiter plate, capture antibody (anti-caspase-8) or streptavidin, detection antibody or Streptavidin-HRP, substrate. bio-rad-antibodies.com

Flow Cytometric Assessment of Caspase Activity Proxies (e.g., Annexin V Binding)

While this compound itself is not directly used in flow cytometry due to the need for cell permeabilization and subsequent staining steps that are not ideal for live-cell analysis, it is often used in conjunction with flow cytometric assays that measure other hallmarks of apoptosis. For instance, researchers might treat one aliquot of cells with this compound for biochemical analysis (like Western blotting) and another aliquot with fluorescently labeled Annexin V for flow cytometry. aacrjournals.org

Annexin V binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. lubio.ch By co-staining with a viability dye like propidium (B1200493) iodide (PI), one can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. aacrjournals.org The results from the Annexin V assay can then be correlated with the levels of active caspase-8 as determined by the this compound pull-down and Western blot. sanbio.nl

Application in Cell Culture Systems and Primary Cell Models

This compound is a valuable tool for studying apoptosis in a wide range of cell culture systems, including immortalized cell lines and primary cells. selleckchem.comtargetmol.com Its cell-permeable nature, often enhanced by a benzyloxycarbonyl (Z) group and O-methyl side chains, allows it to enter living cells and interact with its intracellular target. invivogen.com

In cell culture experiments, this compound can be used to:

Confirm the activation of caspase-8 in response to specific apoptotic stimuli. selleckchem.com

Identify the active form of caspase-8 in different cell types. aai.org

Investigate the role of caspase-8 in various cellular processes beyond apoptosis, such as inflammation.

For example, studies have used similar biotinylated caspase inhibitors to affinity purify active caspases from effector T cells to understand their role in the immune response. aai.org The use of this compound in primary cell models, such as cultured neurons or immune cells, allows for the investigation of caspase-8 activity in a more physiologically relevant context. selleckchem.comeurogentec.com

Integration into Biochemical Assays for Kinetic and Binding Studies

This compound can be integrated into various biochemical assays to study the kinetics and binding properties of caspase-8. The biotin tag allows for the immobilization of the active caspase onto a streptavidin-coated solid support, such as magnetic beads or a microplate. thermofisher.com This immobilized active caspase can then be used in a variety of downstream applications.

For instance, one could perform a competition assay to screen for novel caspase-8 inhibitors. In this setup, the immobilized active caspase-8 (captured via this compound) is incubated with a known fluorogenic caspase-8 substrate and a test compound. A decrease in the fluorescent signal would indicate that the test compound is inhibiting the activity of the immobilized caspase-8. aacrjournals.org

ParameterExperimental ApproachDescription
Binding SpecificityCompetition pull-down assayCell lysates are pre-incubated with an unlabeled caspase inhibitor before adding this compound. A reduction in the biotin signal on a subsequent Western blot indicates specific binding. aacrjournals.org
Inhibitor ScreeningImmobilized enzyme assayActive caspase-8 is captured using this compound and streptavidin beads. The immobilized enzyme is then used to screen for potential inhibitors by measuring the cleavage of a fluorogenic substrate.

Considerations for Intracellular Delivery and Esterase Hydrolysis of Derivatives

For this compound to be effective in living cells, it must be able to cross the plasma membrane to reach its cytosolic target. Many caspase inhibitors, including derivatives of IETD-FMK, are modified to enhance their cell permeability. invivogen.com This often involves the addition of hydrophobic groups, such as the benzyloxycarbonyl (Z) group, or the modification of carboxyl groups into methyl esters. invivogen.commedchemexpress.com

Once inside the cell, these esterified derivatives are hydrolyzed by intracellular esterases, non-specific enzymes found in the cytoplasm of most cells. brandeis.eduthermofisher.com This enzymatic cleavage removes the ester group, trapping the now more polar inhibitor inside the cell and allowing it to interact with its target caspase. This strategy of using non-toxic precursors that are activated by intracellular enzymes is a common approach in the design of cell-permeable probes and drugs. brandeis.edu

It is important to consider that the efficiency of both intracellular delivery and esterase hydrolysis can vary between different cell types, which may affect the effective concentration of the inhibitor at its site of action.

Comparative Analysis of Biotin Ietd Fmk with Other Biotinylated Caspase Probes

Distinctions from Pan-Caspase Inhibitors (e.g., Biotin-VAD-FMK) in Mechanistic Studies

Biotin-IETD-FMK is designed to specifically target and covalently bind to the active site of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Its tetrapeptide sequence, IETD (Isoleucyl-Glutamyl-Threonyl-Aspartyl), mimics the cleavage site in procaspase-3, a primary substrate of caspase-8. The fluoromethylketone (FMK) group allows for irreversible binding to the catalytic cysteine residue of the active caspase.

Mechanistic Distinctions:

The primary distinction in mechanistic studies lies in their specificity.

This compound allows researchers to specifically investigate the activation of caspase-8. invivogen.com This is crucial for dissecting the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface. nih.gov By using this compound, researchers can determine the timing and extent of caspase-8 activation in response to specific stimuli. nih.gov

Biotin-VAD-FMK , due to its broad-spectrum nature, is used to determine if apoptosis is occurring via a caspase-dependent mechanism. nih.gov It can affinity purify a wide array of active caspases from cell lysates. nih.gov However, it cannot distinguish between the different caspases that are active. While it can bind to caspase-8, it also binds to other initiator caspases like caspase-9 and effector caspases like caspase-3 and -7. caymanchem.com

The use of Z-VAD-FMK, a non-biotinylated pan-caspase inhibitor, has been shown to inhibit the proliferation of T cells, a function independent of its caspase inhibition properties. apexbt.com This highlights a potential for off-target effects that researchers must consider when interpreting data from pan-caspase probes.

Table 1: Comparison of this compound and Biotin-VAD-FMK

Feature This compound Biotin-VAD-FMK
Target Specificity Primarily Caspase-8 invivogen.com Pan-caspase (broad spectrum) medchemexpress.com
Peptide Sequence IETD (Isoleucyl-Glutamyl-Threonyl-Aspartyl) VAD (Valyl-Alanyl-Aspartyl)
Primary Research Use Studying extrinsic apoptosis pathway, specific caspase-8 activation invivogen.comnih.gov Detecting general caspase activity, confirming caspase-dependent apoptosis nih.gov
Mechanistic Insight Allows for dissection of specific signaling pathways involving caspase-8. Provides a general overview of caspase activation without distinguishing individual caspases.

Comparison with Effector Caspase-Specific Probes (e.g., Biotin-DEVD-FMK, Biotin-FA-FMK)

Effector caspases, such as caspase-3 and caspase-7, are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates. Probes specific for these caspases are essential for studying the downstream events of apoptosis.

Biotin-DEVD-FMK: This probe is designed to target effector caspases, particularly caspase-3 and caspase-7. The DEVD (Aspartyl-Glutamyl-Valyl-Aspartyl) sequence is the preferred cleavage site for these caspases. pnas.org In mechanistic studies, Biotin-DEVD-FMK is used to specifically label and pull down active caspase-3 and -7, allowing researchers to investigate the activation of the execution phase of apoptosis. mdpi.com It has been used to demonstrate the presence of active, full-length caspase-3 in cell lysates. mdpi.com

Biotin-FA-FMK: Biotin-FA-FMK (Biotin-Phe-Ala-fluoromethylketone) serves as a negative control in many caspase studies. researchgate.net It is primarily an inhibitor of cathepsins B and L and shows very little to no inhibitory activity against caspases. researchgate.netaacrjournals.org Therefore, when used alongside specific caspase probes like this compound, it helps to confirm that the observed labeling is due to specific caspase activity and not non-specific binding or the activity of other proteases. researchgate.net

Comparative Insights:

The comparison of this compound with these effector caspase probes highlights the hierarchical nature of caspase activation.

In a typical extrinsic apoptotic cascade, the activation of initiator caspases like caspase-8 (detected by this compound) precedes the activation of effector caspases like caspase-3 (detected by Biotin-DEVD-FMK).

Using these probes in tandem allows researchers to map the sequence of caspase activation within a specific apoptotic pathway.

The inclusion of Biotin-FA-FMK provides a crucial control to ensure the specificity of the observed caspase labeling. researchgate.net

Table 2: Comparison of this compound with Effector Caspase and Control Probes

Feature This compound Biotin-DEVD-FMK Biotin-FA-FMK
Target Caspase Caspase-8 (Initiator) invivogen.com Caspase-3, -7 (Effector) None (Cathepsin inhibitor) researchgate.netaacrjournals.org
Peptide Sequence IETD DEVD FA
Role in Apoptosis Studies Detection of extrinsic pathway initiation. Detection of apoptosis execution phase. Negative control for caspase specificity. researchgate.net

Advantages and Limitations in Specific Research Contexts

The choice of a biotinylated caspase probe depends heavily on the specific research question being addressed.

Advantages of this compound:

Specificity for Caspase-8: Its primary advantage is its selectivity for caspase-8, enabling focused studies on the extrinsic apoptotic pathway. invivogen.com This is particularly valuable when investigating diseases where this pathway is dysregulated, such as certain cancers or autoimmune disorders.

Mechanistic Clarity: It allows for the clear identification of an upstream event in the apoptotic cascade, helping to delineate the signaling pathway.

Affinity Labeling: The biotin (B1667282) tag allows for the efficient purification of active caspase-8 and its associated protein complexes for downstream analysis, such as mass spectrometry, to identify novel interacting partners. rsc.org

Limitations of this compound:

Limited Scope: It does not provide information about the activation of other caspases. Studies on the intrinsic apoptotic pathway, which is initiated by caspase-9, or the final execution phase would require different probes.

Potential for Cross-Reactivity: While designed to be specific for caspase-8, some studies have shown that caspases can exhibit overlapping substrate specificities. nih.gov For instance, under certain conditions, caspase-8 and -10 have been found to cleave the caspase-9 substrate sequence (LEHD) effectively. nih.gov Therefore, it is crucial to validate findings with other methods.

Indirect Detection: Like other affinity probes, it detects active enzymes but does not directly measure the cleavage of endogenous substrates.

Future Directions and Emerging Research Applications of Biotin Ietd Fmk

Integration into Advanced Proteomic and Activity-Based Profiling Approaches

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology that utilizes active site-directed probes to assess the functional state of enzymes in complex biological systems. Biotin-IETD-FMK is well-suited for ABPP studies aimed at elucidating the role of caspase-8 in various cellular processes.

The integration of this compound with advanced proteomic techniques, such as mass spectrometry, allows for the identification and quantification of active caspase-8 in cell lysates and tissues. This approach provides a more accurate measure of enzymatic activity compared to traditional methods that measure total protein levels. For instance, researchers have used this compound to immunoprecipitate active caspase-8 and confirm its activation in response to specific stimuli. nih.gov This allows for the study of the intricate signaling pathways that regulate caspase-8 activation.

Future applications in this area will likely involve the use of more sophisticated quantitative proteomic strategies, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation), in conjunction with this compound to globally profile changes in caspase-8 activity across different experimental conditions. This will provide a more comprehensive understanding of the dynamic regulation of apoptosis.

Potential for High-Throughput Screening in Molecular Target Identification

The specificity of this compound for caspase-8 makes it a valuable tool for high-throughput screening (HTS) assays to identify novel modulators of apoptosis. creative-peptides.com HTS platforms can be designed to screen large libraries of small molecules for their ability to either enhance or inhibit caspase-8 activity.

In such an assay, this compound can be used as a reporter probe. A decrease in the binding of the probe to caspase-8 would indicate the presence of a potential inhibitor, while an increase could suggest an activator or a compound that promotes caspase-8 activation. These screens can be performed in a variety of formats, including cell-based assays and biochemical assays using purified enzymes.

The identification of new molecules that can modulate caspase-8 activity has significant therapeutic potential. For example, inhibitors of caspase-8 could be beneficial in treating diseases characterized by excessive apoptosis, such as neurodegenerative disorders or certain autoimmune diseases. Conversely, activators of caspase-8 could be used to induce apoptosis in cancer cells, providing a novel therapeutic strategy for cancer treatment.

Development of Novel Biotinylated Probes for Expanded Enzymatic Targets

The success of this compound as a probe for caspase-8 has spurred the development of other biotinylated probes targeting different enzymes involved in apoptosis and other cellular processes. researchgate.netnih.gov The basic design principle, which combines a specific recognition sequence, a reactive "warhead," and a reporter tag like biotin (B1667282), can be adapted to target a wide range of enzymes. tum.de

For example, researchers have developed biotinylated probes for other caspases, such as caspase-3 and caspase-9, as well as for other classes of proteases like cathepsins and granzymes. lubio.chscispace.com These probes are invaluable tools for studying the specific roles of these enzymes in health and disease.

Future developments in this area will likely focus on:

Improving the specificity of existing probes: Modifying the peptide recognition sequence can lead to probes with higher affinity and selectivity for their target enzyme. researchgate.net

Developing probes for new enzyme targets: As our understanding of cellular signaling pathways expands, new enzymes are being identified as potential therapeutic targets. Biotinylated probes can be developed to study the function of these enzymes and to screen for inhibitors.

Creating "smart" probes: These probes would only become active or fluorescent upon binding to their target enzyme, reducing background noise and improving the sensitivity of detection.

The development of a diverse toolbox of biotinylated probes will greatly enhance our ability to study the complex interplay of different enzymatic activities within the cell.

Contribution to Fundamental Understanding of Complex Cellular Phenotypes and Disease Mechanisms

This compound and similar probes have already made significant contributions to our understanding of the molecular mechanisms underlying apoptosis. researchgate.netnih.gov By allowing for the specific detection and isolation of active caspases, these tools have helped to elucidate the signaling cascades that control programmed cell death.

For example, studies using this compound have been instrumental in defining the role of caspase-8 in the death receptor pathway and in understanding how this pathway is regulated by other signaling molecules. nih.govnih.gov This knowledge is crucial for understanding how dysregulation of apoptosis contributes to various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. agscientific.com

Future research using this compound and other activity-based probes will continue to unravel the complexities of cellular signaling. These tools will be essential for:

Mapping protein-protein interaction networks: By pulling down active caspase-8 and its associated proteins, researchers can identify novel interacting partners and gain insights into the formation of signaling complexes. researchgate.net

Investigating crosstalk between different signaling pathways: Apoptosis is tightly regulated and interconnected with other cellular processes. Activity-based probes can be used to study how different signaling pathways influence each other.

Validating new drug targets: Once a new enzyme is identified as a potential therapeutic target, biotinylated probes can be used to confirm its role in a specific disease model and to assess the efficacy of potential inhibitors. frontiersin.org

The continued application and development of probes like this compound will undoubtedly lead to a deeper understanding of fundamental cellular processes and pave the way for the development of new therapeutic strategies for a wide range of diseases.

Q & A

Q. What is the mechanism of action of Biotin-IETD-FMK in apoptosis studies?

this compound is a biotinylated, cell-permeable caspase inhibitor that irreversibly binds to caspase-8 via the IETD peptide sequence, blocking its activity. The fluoromethyl ketone (FMK) group ensures covalent binding, while the biotin tag enables detection via streptavidin-based assays (e.g., Western blot, flow cytometry). This allows researchers to track caspase-8 activation in apoptotic pathways .

Q. How can this compound be validated for specificity in caspase inhibition assays?

  • Use positive controls (e.g., cells treated with staurosporine to induce apoptosis) and negative controls (untreated cells).
  • Validate inhibition via complementary methods like fluorogenic caspase-8 substrates (e.g., Ac-IETD-AFC) to confirm reduced enzymatic activity.
  • Cross-check with caspase-8 knockout models to rule out off-target effects .

Q. What are the recommended concentrations and incubation times for this compound in cell culture?

Typical protocols use 10–50 µM for 1–2 hours pre-treatment, followed by apoptotic induction (e.g., TNF-α). Adjust based on cell type and permeability. Always include a vehicle control (e.g., DMSO) to account for solvent effects .

Advanced Research Questions

Q. How to resolve contradictions in caspase-8 inhibition data when using this compound?

Contradictions may arise from:

  • Off-target inhibition : Validate with alternative caspase inhibitors (e.g., Z-VAD-FMK for pan-caspase inhibition).
  • Variable biotin detection sensitivity : Optimize streptavidin-HRP dilution and blocking buffers to reduce background noise.
  • Cell-type specificity : Test permeability using biotin uptake assays (e.g., fluorescent streptavidin conjugates) .

Q. How to design an experiment combining this compound with siRNA knockdown for caspase-8 pathway analysis?

  • Sequential treatment : Pre-treat cells with this compound, then transfect with siRNA targeting upstream regulators (e.g., FADD).
  • Controls : Include siRNA scramble controls and caspase-8 activity assays.
  • Data integration : Use co-staining with Annexin V/PI to correlate caspase inhibition with apoptotic outcomes .

Q. What methodological considerations are critical for in vivo applications of this compound?

  • Permeability : Use delivery agents like liposomes or nanoparticles to enhance tissue penetration.
  • Dosage : Conduct pharmacokinetic studies to determine optimal dosing (e.g., 5–20 mg/kg in murine models).
  • Toxicity : Monitor for off-target effects using histopathology and serum biomarkers .

Methodological Optimization

Q. How to optimize this compound protocols for flow cytometry vs. microscopy?

  • Flow cytometry : Use low biotin concentrations (10 µM) to avoid signal saturation; pair with FITC-streptavidin.
  • Microscopy : Fix cells post-treatment and use Alexa Fluor-conjugated streptavidin for high-resolution imaging. Include a nuclear counterstain (e.g., DAPI) for co-localization studies .

Q. What statistical approaches are recommended for analyzing dose-response data with this compound?

  • Fit data to a sigmoidal dose-response curve (variable slope) using tools like GraphPad Prism.
  • Report IC50 values with 95% confidence intervals.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Ethical and Reproducibility Considerations

Q. How to address ethical concerns in animal studies using this compound?

  • Follow institutional guidelines for humane endpoints (e.g., tumor size limits in xenograft models).
  • Include a Data Safety Monitoring Board (DSMB) for high-dose trials.
  • Document compound disposal per EPA guidelines for FMK-containing reagents .

Q. What steps ensure reproducibility of this compound experiments across labs?

  • Provide detailed Supplemental Methods on buffer compositions, instrument settings, and batch numbers.
  • Deposit raw data (e.g., flow cytometry .fcs files) in public repositories like FlowRepository.
  • Use commercial caspase-8 activity kits as cross-validation tools .

Cross-Disciplinary Applications

Q. How can this compound be applied in neurobiology research?

  • Study caspase-8 roles in neurodegenerative models (e.g., Parkinson’s disease).
  • Combine with microglial activation markers (Iba1) to assess neuroinflammatory crosstalk .

What novel research questions can this compound enable in immunology?

  • Investigate caspase-8 in inflammatory cell death (pyroptosis) by co-staining with NLRP3 inflammasome components.
  • Explore T-cell apoptosis in autoimmune models using CD4+/CD8+ stratification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.